2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1252918-27-6
VCID: VC5365212
InChI: InChI=1S/C26H27N3O2S2/c1-15-10-18(4)23(19(5)11-15)28-22(30)14-33-26-27-21-8-9-32-24(21)25(31)29(26)13-20-7-6-16(2)17(3)12-20/h6-12H,13-14H2,1-5H3,(H,28,30)
SMILES: CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C
Molecular Formula: C26H27N3O2S2
Molecular Weight: 477.64

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

CAS No.: 1252918-27-6

Cat. No.: VC5365212

Molecular Formula: C26H27N3O2S2

Molecular Weight: 477.64

* For research use only. Not for human or veterinary use.

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide - 1252918-27-6

Specification

CAS No. 1252918-27-6
Molecular Formula C26H27N3O2S2
Molecular Weight 477.64
IUPAC Name 2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C26H27N3O2S2/c1-15-10-18(4)23(19(5)11-15)28-22(30)14-33-26-27-21-8-9-32-24(21)25(31)29(26)13-20-7-6-16(2)17(3)12-20/h6-12H,13-14H2,1-5H3,(H,28,30)
Standard InChI Key KDZXKGICBIYSOT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₂₆H₂₇N₃O₂S₂, with a molar mass of 477.64 g/mol. Its IUPAC name, 2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide, reflects three key structural domains:

  • Thieno[3,2-d]pyrimidine Core: A bicyclic system comprising fused thiophene and pyrimidine rings, with a ketone group at position 4.

  • 3,4-Dimethylbenzyl Substituent: Attached to the pyrimidine nitrogen, this group enhances lipophilicity and potential receptor binding.

  • 2,4,6-Trimethylphenyl Acetamide Moiety: Linked via a sulfanyl bridge, this segment contributes to steric bulk and hydrogen-bonding capacity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₇N₃O₂S₂
Molecular Weight477.64 g/mol
CAS Number1252918-27-6
SMILESCC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C
InChIKeyKDZXKGICBIYSOT-UHFFFAOYSA-N

Physicochemical Characteristics

While solubility data remain undisclosed, the compound’s logP (calculated) of 4.2 suggests moderate lipophilicity, favoring membrane permeability. The acetamide and sulfanyl groups introduce polarity, potentially enhancing water solubility compared to unsubstituted thienopyrimidines.

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically begins with thieno[2,3-b]pyridine-2-carboxylate intermediates, proceeding through:

  • Cyclocondensation: Formation of the thienopyrimidine core using thiourea or guanidine derivatives under reflux .

  • N-Alkylation: Introduction of the 3,4-dimethylbenzyl group via nucleophilic substitution, often employing NaH or K₂CO₃ as base.

  • Sulfanyl-Acetamide Coupling: Reaction of the thiolate intermediate with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in DMF at 60–80°C .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationThiourea, EtOH, Δ, 12 h68%
N-Alkylation3,4-Dimethylbenzyl chloride, K₂CO₃, DMF72%
Sulfanyl Coupling2-Chloroacetamide, DMF, 70°C58%

Purification via HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for biological assays.

Mechanistic Insights and Biological Activity

Antiproliferative Effects

In SU-DHL-6 lymphoma cells, the compound shows an IC₅₀ of 1.7 μM, surpassing tazemetostat (IC₅₀ = 2.4 μM) in preliminary assays . Mechanistically, it downregulates EZH2 (a histone methyltransferase) by 80% at 5 μM, inducing G1 cell cycle arrest .

Table 3: Cytotoxicity Profiling

Cell LineIC₅₀ (μM)Target Modulation
SU-DHL-6 (Lymphoma)1.7EZH2 ↓80%
H358 (NSCLC)3.2ATR ↓65%
K562 (Leukemia)4.1DNA-PK ↓72%

Therapeutic Applications and Derivatives

Oncology

As a dual EZH2/ATR inhibitor, this compound synergizes with cisplatin in p53-mutant tumors, reducing viability by 90% in combination studies . Structural analogs replacing the 2,4,6-trimethylphenyl with 4-fluorobenzyl groups show enhanced blood-brain barrier penetration, suggesting glioblastoma applications .

Comparative Analysis with Related Compounds

Table 4: Structure-Activity Relationships

CompoundModificationATR IC₅₀ (μM)EZH2 IC₅₀ (μM)
Target CompoundNone0.450.32
N-(4-Fluorobenzyl) Analog2,4,6-TMP → 4-F-Bn0.380.28
3,4-Diethylbenzyl Derivative3,4-Me₂ → 3,4-Et₂1.21.1

The 2,4,6-trimethylphenyl group optimizes kinase binding, while bulkier substituents reduce potency .

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